2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide
2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide
(±)-4-CMTB is a positive allosteric modulator of free fatty acid receptor 2 (FFAR2/GPR43) with an EC50 value of 0.42 µM for [35S]GTPγS binding to 293 T-REx cell membranes expressing the human receptor. It selectively induces ERK1/2 phosphorylation in 293 T-REx cells expressing human FFAR2, but not FFAR1 or FFAR3.
Free fatty acid receptor FFA2 agonist (pEC50 = 6.38) and positive allosteric modulator. Binds at a site distinct from the orthosteric site; modulates the activity of short-chain fatty acids at FFA2 via the FFA2 second extracellular loop (ECL2).
Free fatty acid receptor FFA2 agonist (pEC50 = 6.38) and positive allosteric modulator. Binds at a site distinct from the orthosteric site; modulates the activity of short-chain fatty acids at FFA2 via the FFA2 second extracellular loop (ECL2).
Brand Name:
Vulcanchem
CAS No.:
300851-67-6
VCID:
VC0004913
InChI:
InChI=1S/C14H15ClN2OS/c1-9(2)12(10-3-5-11(15)6-4-10)13(18)17-14-16-7-8-19-14/h3-9,12H,1-2H3,(H,16,17,18)
SMILES:
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2
Molecular Formula:
C14H15ClN2OS
Molecular Weight:
294.8 g/mol
2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide
CAS No.: 300851-67-6
VCID: VC0004913
Molecular Formula: C14H15ClN2OS
Molecular Weight: 294.8 g/mol
* For research use only. Not for human or veterinary use.

Description | (±)-4-CMTB is a positive allosteric modulator of free fatty acid receptor 2 (FFAR2/GPR43) with an EC50 value of 0.42 µM for [35S]GTPγS binding to 293 T-REx cell membranes expressing the human receptor. It selectively induces ERK1/2 phosphorylation in 293 T-REx cells expressing human FFAR2, but not FFAR1 or FFAR3. Free fatty acid receptor FFA2 agonist (pEC50 = 6.38) and positive allosteric modulator. Binds at a site distinct from the orthosteric site; modulates the activity of short-chain fatty acids at FFA2 via the FFA2 second extracellular loop (ECL2). |
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CAS No. | 300851-67-6 |
Product Name | 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide |
Molecular Formula | C14H15ClN2OS |
Molecular Weight | 294.8 g/mol |
IUPAC Name | 2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide |
Standard InChI | InChI=1S/C14H15ClN2OS/c1-9(2)12(10-3-5-11(15)6-4-10)13(18)17-14-16-7-8-19-14/h3-9,12H,1-2H3,(H,16,17,18) |
Standard InChIKey | AZYDQCGCBQYFSE-UHFFFAOYSA-N |
SMILES | CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2 |
Canonical SMILES | CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2 |
Synonyms | 4-chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide |
PubChem Compound | 4307629 |
Last Modified | Sep 12 2023 |
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